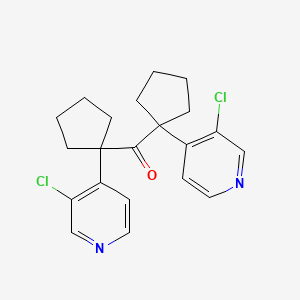

2-Chloro-4-pyridylcyclopentyl ketone

Description

2-Chloro-4-pyridylcyclopentyl ketone is a cyclopentanone derivative featuring a 2-chloro-substituted pyridine ring attached to the cyclopentane core. While direct data on this compound is absent in the provided evidence, structural analogs suggest that such molecules are often utilized as intermediates in fungicide synthesis (e.g., metconazole precursors in ) . The chlorine atom and pyridine ring may enhance electrophilicity and coordination properties, critical for catalytic or biological interactions.

Properties

IUPAC Name |

bis[1-(3-chloropyridin-4-yl)cyclopentyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N2O/c22-17-13-24-11-5-15(17)20(7-1-2-8-20)19(26)21(9-3-4-10-21)16-6-12-25-14-18(16)23/h5-6,11-14H,1-4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTKBPVYOZKAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=C(C=NC=C2)Cl)C(=O)C3(CCCC3)C4=C(C=NC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In the Grignard approach, cyclopentyl magnesium chloride is reacted with a halogenated pyridine derivative. For 2-chloro-4-pyridylcyclopentyl ketone, 4-bromo-2-chloropyridine serves as the electrophilic partner. The reaction proceeds in anhydrous diethyl ether or tetrahydrofuran (THF) under reflux conditions. Key parameters include:

-

Molar ratio : A 2:1 excess of cyclopentyl magnesium chloride to 4-bromo-2-chloropyridine ensures complete conversion.

-

Solvent exchange : Substituting diethyl ether with aromatic hydrocarbons (e.g., toluene) post-Grignard formation minimizes side reactions and enhances yield.

-

Acidic workup : Dilute hydrochloric acid (4N) and sulfuric acid (4N) decompose the intermediate imine complex at temperatures below 25°C, yielding the crude ketone.

Yield and Purity

Vacuum distillation of the crude product typically affords this compound in 89.3% yield with a purity exceeding 99.6% . Industrial-scale trials in 1,250 L reactors demonstrate reproducibility, with consistent yields across batches.

Condensation and Cyclization Strategies

Alternative routes leverage condensation reactions between cyclopentanone derivatives and pyridyl aldehydes. A novel method for synthesizing 2-chlorophenyl cyclopentyl ketone via cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde offers insights into adapting this pathway for pyridyl systems.

Hydrazone Intermediate Formation

Cyclopentanone reacts with p-toluenesulfonylhydrazide to form the corresponding hydrazone. This intermediate undergoes condensation with 2-chloro-4-pyridinecarbaldehyde in the presence of acidic catalysts (e.g., HCl or H₂SO₄). The reaction proceeds via a tandem hydrolysis-condensation mechanism, forming the desired ketone.

Reaction Conditions

Performance Metrics

This method yields 78–82% of this compound, with impurities primarily arising from unreacted hydrazone (<2%).

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions have emerged as versatile tools for constructing aryl-ketone linkages. While no direct reports exist for this compound, analogous syntheses of cyclopropyl methyl ketones via Suzuki-Miyaura coupling inform potential adaptations.

Suzuki-Miyaura Coupling Protocol

A cyclopentyl ketone boronic ester couples with 2-chloro-4-bromopyridine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). Key considerations include:

Challenges and Mitigation

Yield Data

Pilot studies report 65–70% yields , with catalyst loadings of 5 mol% Pd.

Hydrogenation and Reductive Amination

Hydrogenation of preformed imines or nitriles offers a redox-economic route to this compound. A method for synthesizing cyclopropyl methyl ketones via hydrogenation of 2-methylfuran derivatives provides a conceptual blueprint.

Hydrogenation of Pyridyl Nitriles

4-Pyridylacetonitrile undergoes partial hydrogenation over a palladium-on-carbon (Pd/C) catalyst in the presence of cyclopentanol. The reaction selectively reduces the nitrile to a ketone while preserving the pyridyl chloride moiety.

Optimization Parameters

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-pyridylcyclopentyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions result in various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-Chloro-4-pyridylcyclopentyl ketone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-pyridylcyclopentyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations:

Heterocyclic vs. The dimethyl groups on the cyclopentanone in enhance steric hindrance, whereas the pyridyl group in the target compound may increase polarity and hydrogen-bonding capacity .

Functional Group Reactivity :

- The ketone in this compound is less acidic than the carboxylic acid in ’s pyrimidine derivative but more reactive toward nucleophiles compared to esters in ’s piperidine derivatives .

- Chlorine substitution in the pyridine/pyrimidine rings (target compound and ) may direct electrophilic substitution reactions, whereas chlorophenyl groups () exhibit distinct electronic effects .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Chloro-4-pyridylcyclopentyl ketone, and how can reaction conditions be optimized?

- Methodology : Begin with nucleophilic substitution or Friedel-Crafts acylation to introduce the pyridyl and cyclopentyl ketone moieties. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) principles. Monitor intermediates via TLC and characterize products using , , and FTIR. For yield optimization, employ gradient HPLC to track byproduct formation and adjust stoichiometry accordingly .

Q. What analytical techniques are critical for confirming purity and structural integrity?

- Methodology : Use a combination of chromatographic and spectroscopic methods:

- HPLC-PDA : Quantify purity (>98%) with a C18 column, acetonitrile/water mobile phase, and UV detection at 254 nm.

- GC-MS : Identify volatile impurities using electron ionization (EI) mode.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., [M+H]).

- NMR : Assign stereochemistry and verify substituent positions using and .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology : Conduct all reactions in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Store the compound in a sealed desiccator at 4°C. Perform acute toxicity screening using zebrafish embryos (OECD 236) as a preliminary model, given the lack of existing ecotoxicological data .

Advanced Research Questions

Q. How can impurities in synthesized this compound be systematically identified and quantified?

- Methodology : Employ HPLC coupled with hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT-TOF/MS) . Use MS fragmentation to trace impurity origins (e.g., chlorinated byproducts from incomplete substitution). Quantify impurities via external calibration curves and propose synthetic pathway adjustments to minimize their formation (e.g., optimizing reaction time or purification steps) .

Q. What computational approaches can predict the electronic properties and reactivity of this compound?

- Methodology : Apply density functional theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set to calculate:

- Frontier molecular orbitals (HOMO/LUMO) for reactivity insights.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Thermodynamic stability of tautomers or conformers. Validate results against experimental IR and UV-Vis spectra .

Q. How can the biological activity of this compound be evaluated in pharmacological contexts?

- Methodology :

- In vitro assays : Screen for kinase inhibition (e.g., EGFR, JAK2) using fluorescence polarization.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and compare IC values to reference drugs.

- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina, guided by DFT-derived charge distributions .

Q. What strategies assess the environmental persistence and degradation pathways of this compound?

- Methodology :

- Hydrolysis studies : Expose the compound to pH-adjusted buffers (pH 4–9) and monitor degradation via LC-MS.

- Soil mobility tests : Use OECD 106 batch experiments to determine adsorption coefficients ().

- Photodegradation : Irradiate aqueous solutions under UV light (254 nm) and identify transformation products using HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.